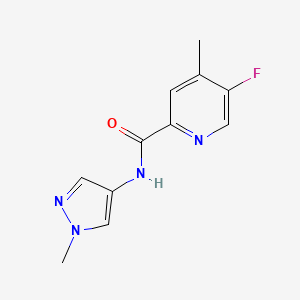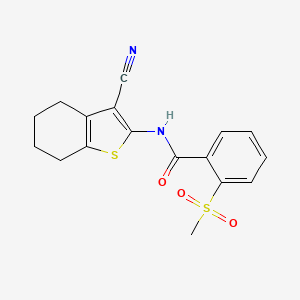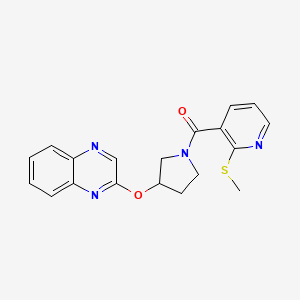
(2-(Methylthio)pyridin-3-yl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-(Methylthio)pyridin-3-yl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone is an intriguing organic molecule
Mecanismo De Acción
Target of Action
The compound contains a quinoxaline moiety, which is a type of nitrogen-rich heterocycle. Quinoxaline derivatives have been studied for their potential antiviral and antimicrobial activities . They may interact with various biological targets, but the specific target would depend on the exact structure and functional groups of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)pyridin-3-yl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone can involve multi-step organic synthesis methods:
Formation of the Pyridine Ring: : Pyridine synthesis may be achieved through a Hantzsch pyridine synthesis or similar strategies.
Thioether Formation: : Introducing the methylthio group at the 2-position of the pyridine ring can be done via thiolation reactions, possibly using methylthiolating agents.
Coupling with Quinoxaline and Pyrrolidine: : The quinoxalin-2-yloxy and pyrrolidin-1-yl groups can be introduced through nucleophilic aromatic substitution and reductive amination, respectively.
Final Assembly: : The final step may involve coupling the intermediate products to form the complete molecule under specific reaction conditions, using appropriate catalysts and solvents.
Industrial Production Methods
While detailed industrial methods might be proprietary, scalable syntheses often use batch processes, flow chemistry, or catalytic methods to ensure high yield and purity. Optimizing reaction conditions for temperature, pressure, and reagent concentration is crucial in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo a variety of reactions due to its functional groups:
Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : The carbonyl group in the methanone can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: : The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halogenating agents, nucleophiles like amines or thiols.
Major Products
The primary products of these reactions include oxidized sulfoxides/sulfones, reduced alcohol derivatives, and substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in synthetic organic chemistry.
Biology
The compound's unique structure might interact with biological macromolecules, suggesting potential as a molecular probe or in drug design.
Medicine
In medicinal chemistry, the compound could be explored for its biological activity, possibly leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound might find use in materials science, particularly in the design of new polymers or as a catalyst in chemical processes.
Comparación Con Compuestos Similares
Similar compounds include those with related functional groups or structures, such as:
(2-Pyridyl)methanone: derivatives
Pyrrolidine: analogs
Quinoxaline: -based compounds
What sets (2-(Methylthio)pyridin-3-yl)(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)methanone apart is its unique combination of these groups, which can result in distinct chemical properties and biological activities.
Propiedades
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-26-18-14(5-4-9-20-18)19(24)23-10-8-13(12-23)25-17-11-21-15-6-2-3-7-16(15)22-17/h2-7,9,11,13H,8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPDSXHAWDBPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]carbamoyl}benzoate](/img/structure/B2963532.png)
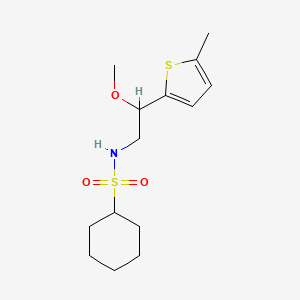
![N-[1-(2-benzylsulfanylpyrimidin-4-yl)oxy-2,2,2-trichloroethyl]-2,2-dimethylpropanamide](/img/structure/B2963536.png)
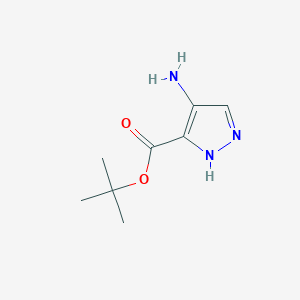
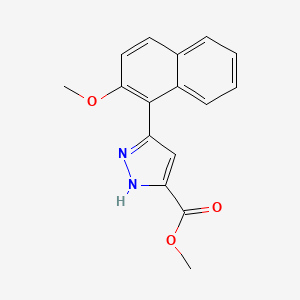
![2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2963540.png)
![2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B2963543.png)

![2-(4-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2963545.png)
![ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate](/img/structure/B2963549.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2963551.png)

